2-Chloro-2-deoxy-D-glucose

Übersicht

Beschreibung

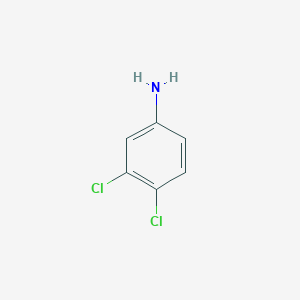

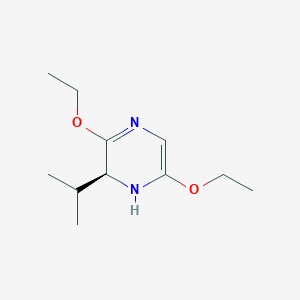

2-Chloro-2-deoxy-D-glucose (2-CIDG) is an analytical standard with the empirical formula C6H11ClO5 and a molecular weight of 198.60 . It is a white crystalline powder that is soluble in water and alcohol solvents . It is a compound with high sugar toxicity that can interfere with sugar metabolism in cells .

Molecular Structure Analysis

The molecular structure of 2-Chloro-2-deoxy-D-glucose is represented by the SMILES stringOCC@@HC@@HC@HC@@HC=O . The InChI key is RBEGMPAFDRYYIG-SLPGGIOYSA-N . Chemical Reactions Analysis

2-Chloro-2-deoxy-D-glucose, like its analog 2-Deoxy-D-glucose (2-DG), is a metabolic inhibitor that has been shown to limit multiplication of SARS-CoV-2 in-vitro . It functions at the level of phosphoglucoisomerase to impede the synthesis of glucose-6-phosphate from glucose .Physical And Chemical Properties Analysis

2-Chloro-2-deoxy-D-glucose is a solid substance that is white in color . It has a melting point of 139-145 °C . It is hygroscopic and air-sensitive .Wissenschaftliche Forschungsanwendungen

Production for Medical Use

2-Chloro-2-deoxy-D-glucose (2-CDG) is involved in the production of 2-deoxy-2-[18F]fluoro-D-glucose (2-18FDG), a compound widely used in medical imaging. The production system for 2-18FDG, which is crucial for PET scans, involves complex steps, including fluorination and purification processes. This production is performed remotely and semi-automatically, ensuring high radiochemical purity and minimal radiation exposure to chemists (Barrio et al., 1981).

MRI Imaging in Cancer Research

2-CDG also plays a role in molecular imaging, particularly in cancer research. Glucose analogs like 2-CDG are preferentially taken up by cancer cells, making them useful in MRI imaging. Chemical exchange saturation transfer (CEST) MRI, which utilizes these analogs, can distinguish between malignant and benign tumors and monitor tumor metabolism noninvasively (Rivlin et al., 2013).

Detection of Chemical Impurities

2-CDG is identified as an impurity in the preparation of 2-deoxy-2-[18F]fluoro-D-glucose (FDG), used in PET scans. The presence of 2-CDG in FDG preparations is a result of specific synthesis methods, and its detection is vital for ensuring the purity and safety of FDG for clinical use (Alexoff et al., 1992).

Inhibiting Glycolysis in Tumor Cells

Research has shown that 2-CDG can act as an inhibitor of glycolysis in tumor cells. It is structurally similar to glucose, allowing it to enter cancer cells and disrupt their metabolism. This inhibition can lead to a variety of responses, from slowing down proliferation to inducing apoptosis, making 2-CDG a potential therapeutic agent against cancer (Zhang et al., 2006).

Spinal Cord Metabolic Response Research

2-CDG is used to study glucose utilization in the spinal cord during noxious thermal stimulation. In research involving cats, it was found that the spinal cord's glucose utilization increased significantly during stimulation, demonstrating the utility of 2-CDG in studying metabolic responses in the nervous system (Abram & Kostreva, 1986).

Applications in Metabolism and Endocrine Disorders

2-CDG has been utilized in studies of carbohydrate and fat metabolism in various endocrine disorders. It has been used to understand how thyroid hormone and cortisone regulate lipid and carbohydrate availability as energy substrates (Harlan et al., 1963).

Safety And Hazards

Zukünftige Richtungen

2-DG, a close analog of 2-Chloro-2-deoxy-D-glucose, has been evaluated as a polypharmacological agent for COVID-19 therapy due to its influence on the glycolytic pathway, interaction with viral proteins, and anti-inflammatory action . The promising trends observed in current phase II study is encouraging for confirmatory evaluation of the efficacy and safety of 2-DG in a larger phase III trial . This suggests potential future directions for 2-Chloro-2-deoxy-D-glucose as well.

Eigenschaften

IUPAC Name |

(2R,3S,4R,5R)-2-chloro-3,4,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEGMPAFDRYYIG-SLPGGIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)Cl)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)Cl)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163527 | |

| Record name | 2-Chloro-2-deoxyglucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-2-deoxy-D-glucose | |

CAS RN |

14685-79-1 | |

| Record name | 2-Chloro-2-deoxyglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014685791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-2-deoxyglucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Diazabicyclo[2.2.2]octan-2-one](/img/structure/B118004.png)

![3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid](/img/structure/B118016.png)

![4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one](/img/structure/B118028.png)